(2r)-2-(4-Nitrophenyl)morpholine (2r)-2-(4-Nitrophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 920802-60-4
VCID: VC20281691
InChI: InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1
SMILES:
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

(2r)-2-(4-Nitrophenyl)morpholine

CAS No.: 920802-60-4

Cat. No.: VC20281691

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

(2r)-2-(4-Nitrophenyl)morpholine - 920802-60-4

Specification

CAS No. 920802-60-4
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name (2R)-2-(4-nitrophenyl)morpholine
Standard InChI InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1
Standard InChI Key SGUCKOYGKLBSOC-JTQLQIEISA-N
Isomeric SMILES C1CO[C@@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R)-2-(4-Nitrophenyl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted at the 2-position with a para-nitrophenyl group. The (R)-configuration at the 2-carbon introduces chirality, which is critical for its interactions with biological targets. The nitro group (NO2-\text{NO}_2) at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H12N2O3\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight208.21 g/mol
CAS Number920802-60-4
Chirality(R)-configuration at C2
Nitro Group PositionPara on phenyl ring

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of (2R)-2-(4-Nitrophenyl)morpholine typically begins with the reduction of 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2), a precursor compound. A widely employed method involves catalytic hydrogenation using palladium on activated charcoal (Pd/C\text{Pd/C}) in an aqueous medium .

4-(4-Nitrophenyl)morpholin-3-oneH2,Pd/CHydrogenation(2R)-2-(4-Nitrophenyl)morpholine\text{4-(4-Nitrophenyl)morpholin-3-one} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Hydrogenation}} \text{(2R)-2-(4-Nitrophenyl)morpholine}

Table 2: Synthesis Conditions

ParameterConditionSource
Catalyst5% Pd/C
SolventWater or ethanol-water mixture
Pressure1–3 atm H2\text{H}_2
Temperature25–50°C
Yield70–85%

Stereochemical Control

The (R)-configuration is achieved through enantioselective synthesis using chiral auxiliaries or asymmetric hydrogenation. Computational studies suggest that the morpholine ring’s puckering and hydrogen-bonding interactions with the catalyst surface favor the (R)-enantiomer during reduction.

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data indicate that (2R)-2-(4-Nitrophenyl)morpholine is a yellow crystalline solid with moderate solubility in polar aprotic solvents like chloroform and methanol . Its boiling point is extrapolated to exceed 300°C, though precise measurements remain unreported.

Table 3: Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling Point>300°C (estimated)
Density1.397 g/cm³ (predicted)
SolubilityChloroform: 25 mg/mL; Methanol: 15 mg/mL
pKa-4.12 (predicted)

Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to an amine (NH2-\text{NH}_2), enabling the synthesis of aminophenyl-morpholine derivatives. This reaction is pivotal for generating bioactive intermediates:

(2R)-2-(4-Nitrophenyl)morpholineH2,Pd/CReduction(2R)-2-(4-Aminophenyl)morpholine\text{(2R)-2-(4-Nitrophenyl)morpholine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Reduction}} \text{(2R)-2-(4-Aminophenyl)morpholine}

Ring-Opening Reactions

Under acidic conditions, the morpholine ring can undergo hydrolysis to form linear amino alcohols, which are valuable in polymer chemistry.

Applications in Pharmaceutical and Materials Science

Drug Intermediate

(2R)-2-(4-Nitrophenyl)morpholine is a key intermediate in synthesizing Rivaroxaban Impurity 52, a quality-control standard for the anticoagulant Rivaroxaban . Its chiral center ensures compatibility with enzyme-active sites, enhancing therapeutic efficacy.

Nanomaterial Synthesis

The compound’s nitro group facilitates pegylation reactions, where polyethylene glycol (PEG) chains are attached to improve biocompatibility. This modification is critical for developing nanowires used in biomedical imaging and drug delivery .

Table 4: Applications Overview

ApplicationRoleSource
PharmaceuticalsRivaroxaban Impurity 52 synthesis
NanotechnologyPegylated nanowire production
CatalysisLigand in asymmetric synthesis

Comparative Analysis with Structural Analogues

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